
A Spectroscopic Showdown: Unraveling the
Isomers of Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-Dichlorobutane

Cat. No.: B1583581 Get Quote

A comprehensive guide to the spectroscopic characteristics of all nine dichlorobutane isomers,

offering a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug

development professionals to aid in the identification and differentiation of these closely related

compounds.

The nine structural isomers of dichlorobutane, with the chemical formula C₄H₈Cl₂, present a

classic challenge in chemical analysis. While sharing the same molecular weight, their distinct

arrangements of chlorine atoms and carbon skeletons lead to unique spectroscopic

fingerprints. This guide provides a detailed comparison of these fingerprints, supported by

experimental data from various spectroscopic techniques.

Isomeric Landscape of Dichlorobutane
The nine structural isomers of dichlorobutane can be categorized into two main groups:

straight-chain isomers (derivatives of butane) and branched-chain isomers (derivatives of

isobutane or 2-methylpropane). The following diagram illustrates the structural relationships

between these isomers.
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Structural isomers of dichlorobutane.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for differentiating isomers by revealing the

chemical environment of hydrogen atoms. The chemical shifts (δ), splitting patterns

(multiplicity), and coupling constants (J) are unique for each isomer. The following table

summarizes the ¹H NMR data for the dichlorobutane isomers.
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Isomer
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1,1-

Dichlorobutane
~5.79 t 6.4 -CHCl₂

~2.15 m -CH₂-CHCl₂

~1.45 m -CH₂-CH₃

~0.95 t 7.3 -CH₃

1,2-

Dichlorobutane
~4.15 m -CHCl-

~3.75 m -CH₂Cl

~1.90 m -CH₂-CH₃

~1.10 t 7.4 -CH₃

1,3-

Dichlorobutane
~4.25 m -CHCl-[1]

~3.70 t 6.7 -CH₂Cl[1]

~2.12 q -CH₂-CHCl-[1]

~1.56 d 6.7 -CH₃[1]

1,4-

Dichlorobutane
~3.58 m -CH₂Cl

~1.94 m -CH₂-CH₂-

2,2-

Dichlorobutane
~2.20 q 7.4 -CH₂-

~1.95 s -CH₃ (C2)

~1.05 t 7.4 -CH₃ (C4)

2,3-

Dichlorobutane

~4.07-4.24 m -CHCl- (mixture

of
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diastereomers)

[2][3]

~1.57-1.61 d

-CH₃ (mixture of

diastereomers)

[2][3]

1,1-Dichloro-2-

methylpropane
~5.70 d 3.5 -CHCl₂

~2.20 m -CH-

~1.05 d 6.8 -CH₃

1,2-Dichloro-2-

methylpropane
~3.70 s -CH₂Cl[3]

~1.67 s -CH₃[3]

1,3-Dichloro-2-

methylpropane
~3.60 d 5.0 -CH₂Cl

~2.20 m -CH-

~1.10 d 7.0 -CH₃

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon

atoms and their chemical environments. The chemical shifts are sensitive to the substitution

pattern of the carbon skeleton.
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Isomer Chemical Shift (δ, ppm)

1,1-Dichlorobutane ~85.3, 42.1, 20.9, 13.5

1,2-Dichlorobutane ~68.1, 51.2, 27.5, 11.1[4]

1,3-Dichlorobutane ~61.9, 49.0, 36.8, 25.8[5]

1,4-Dichlorobutane ~44.9, 29.8[6]

2,2-Dichlorobutane ~93.8, 38.8, 28.1, 9.6

2,3-Dichlorobutane
~63.9, 23.3 (meso and dl-isomers show slightly

different shifts)[2]

1,1-Dichloro-2-methylpropane ~88.9, 40.1, 23.9

1,2-Dichloro-2-methylpropane ~75.9, 57.1, 28.9

1,3-Dichloro-2-methylpropane ~49.5, 36.4, 20.1

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups present in a molecule. The C-Cl

stretching vibrations are characteristic of dichlorobutanes and their positions can vary

depending on the substitution pattern.
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Isomer
Major Absorption Bands
(cm⁻¹)

Assignment

1,1-Dichlorobutane
~2960, 2930, 2870, 1460,

1380, ~700-600

C-H stretch, C-H bend, C-Cl

stretch

1,2-Dichlorobutane
~2960, 2930, 2870, 1460,

1380, ~700-600

C-H stretch, C-H bend, C-Cl

stretch

1,3-Dichlorobutane
~2960, 2930, 2870, 1460,

1380, ~700-600

C-H stretch, C-H bend, C-Cl

stretch

1,4-Dichlorobutane
~2960, 2930, 2870, 1460,

1380, ~725, ~650

C-H stretch, C-H bend, C-Cl

stretch

2,2-Dichlorobutane
~2970, 2940, 2880, 1460,

1380, ~700-600

C-H stretch, C-H bend, C-Cl

stretch

2,3-Dichlorobutane
~2970, 2930, 2870, 1450,

1380, ~700-600

C-H stretch, C-H bend, C-Cl

stretch

1,1-Dichloro-2-methylpropane
~2960, 2870, 1470, 1390,

1370, ~700-600

C-H stretch, C-H bend, C-Cl

stretch

1,2-Dichloro-2-methylpropane
~2970, 2930, 1460, 1390,

1370, ~700-600

C-H stretch, C-H bend, C-Cl

stretch

1,3-Dichloro-2-methylpropane
~2960, 2870, 1470, 1385,

1370, ~700-600

C-H stretch, C-H bend, C-Cl

stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The fragmentation of dichlorobutane isomers is highly dependent on the position

of the chlorine atoms, leading to characteristic mass spectra for each isomer.
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Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

1,1-Dichlorobutane 126/128/130

91/93 ([M-Cl]⁺), 63/65

([C₂H₄Cl]⁺), 55 ([C₄H₇]⁺), 41

([C₃H₅]⁺)[7]

1,2-Dichlorobutane 126/128/130

91/93 ([M-Cl]⁺), 63/65

([C₂H₄Cl]⁺), 55 ([C₄H₇]⁺), 41

([C₃H₅]⁺)[7][8]

1,3-Dichlorobutane 126/128/130

91/93 ([M-Cl]⁺), 75/77

([C₃H₆Cl]⁺), 55 ([C₄H₇]⁺), 41

([C₃H₅]⁺)[7]

1,4-Dichlorobutane 126/128/130
90/92 ([M-HCl]⁺), 55 ([C₄H₇]⁺),

41 ([C₃H₅]⁺)[7]

2,2-Dichlorobutane 126/128/130

91/93 ([M-Cl]⁺), 63/65

([C₂H₄Cl]⁺), 57 ([C₄H₉]⁺), 43

([C₃H₇]⁺)

2,3-Dichlorobutane 126/128/130

91/93 ([M-Cl]⁺), 63/65

([C₂H₄Cl]⁺), 55 ([C₄H₇]⁺), 43

([C₃H₇]⁺)[7]

1,1-Dichloro-2-methylpropane 126/128/130
91/93 ([M-Cl]⁺), 57 ([C₄H₉]⁺),

41 ([C₃H₅]⁺)

1,2-Dichloro-2-methylpropane 126/128/130

91/93 ([M-Cl]⁺), 75/77

([C₃H₆Cl]⁺), 57 ([C₄H₉]⁺), 41

([C₃H₅]⁺)

1,3-Dichloro-2-methylpropane 126/128/130

91/93 ([M-Cl]⁺), 75/77

([C₃H₆Cl]⁺), 57 ([C₄H₉]⁺), 41

([C₃H₅]⁺)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

dichlorobutane isomers. Specific parameters may vary depending on the instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized workflow for NMR spectroscopy is depicted below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,3-DICHLOROBUTANE(1190-22-3) 1H NMR [m.chemicalbook.com]

2. 2,3-Dichlorobutane(7581-97-7) 13C NMR [m.chemicalbook.com]

3. 2,3-Dichlorobutane(7581-97-7) 1H NMR spectrum [chemicalbook.com]

4. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of
m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

5. 1,3-DICHLOROBUTANE(1190-22-3) 13C NMR [m.chemicalbook.com]

6. 1,4-Dichlorobutane(110-56-5) 13C NMR spectrum [chemicalbook.com]

7. benchchem.com [benchchem.com]

8. 1,2-DICHLOROBUTANE(616-21-7) MS [m.chemicalbook.com]

To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of
Dichlorobutane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583581#spectroscopic-comparison-of-all-
dichlorobutane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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